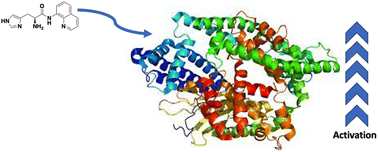The evolution of small molecule enzyme activators
RSC Medicinal Chemistry Pub Date: 2023-09-22 DOI: 10.1039/D3MD00399J
Abstract
There is a myriad of enzymes within the body responsible for maintaining homeostasis by providing the means to convert substrates to products as and when required. Physiological enzymes are tightly controlled by many signaling pathways and their products subsequently control other pathways. Traditionally, most drug discovery efforts focus on identifying enzyme inhibitors, due to upregulation being prevalent in many diseases and the existence of endogenous substrates that can be modified to afford inhibitor compounds. As enzyme downregulation and reduction of endogenous activators are observed in multiple diseases, the identification of small molecules with the ability to activate enzymes has recently entered the medicinal chemistry toolbox to afford chemical probes and potential therapeutics as an alternative means to intervene in diseases. In this review we highlight the progress made in the identification and advancement of non-kinase enzyme activators and their potential in treating various disease states.


Recommended Literature
- [1] Contents list
- [2] Chemical kinetics of H-abstractions from dimethyl amine by H, CH3, OH, and HO2 radicals with multi-structural torsional anharmonicity†
- [3] Reconfigurable OR and XOR logic gates based on dual responsive on–off–on micromotors†
- [4] Airflow-assisted dielectrophoresis to reduce the resistance mismatch in carbon nanotube-based temperature sensors†
- [5] Index of subjects
- [6] Triplex molecular beacons for sensitive recognition of melamine based on abasic-site-containing DNA and fluorescent silver nanoclusters†
- [7] The Preparation of Chitin Oligosaccharides
- [8] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†
- [9] A novel fluorescent probe for the detection of Golgi nitroreductase under hypoxic conditions†
- [10] Novel room light-induced disproportionation reaction of organo-ditin and -dilead compounds with organic dichalcogenides: an efficient salt-free route to organo-tin and -lead chalcogenides

Journal Name:RSC Medicinal Chemistry
Research Products
-
CAS no.: 178064-02-3
-
CAS no.: 1303-88-4









